molecular formula C12H10FN3O B1319802 N-(3-Amino-4-fluorophenyl)nicotinamide CAS No. 926241-61-4

N-(3-Amino-4-fluorophenyl)nicotinamide

Cat. No.: B1319802
CAS No.: 926241-61-4
M. Wt: 231.23 g/mol
InChI Key: SQYVBUMIGGFVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-Amino-4-fluorophenyl)nicotinamide” is a chemical compound with the formula C₁₂H₁₀FN₃O . It is supplied by Matrix Scientific and is considered an irritant .

Scientific Research Applications

Antifungal Applications

N-(3-Amino-4-fluorophenyl)nicotinamide derivatives have shown significant potential as antifungal agents. A study focused on synthesizing and evaluating novel 2‐aminonicotinamide derivatives, including similar compounds, demonstrated potent antifungal activity against various strains like Candida albicans and Cryptococcus neoformans. These compounds target the cell wall and decrease glycosylphosphatidylinositol (GPI) anchor content on the fungal cell surface, indicating a unique mechanism of action for antifungal activity (Ni et al., 2017).

Neuroprotective Applications

Some derivatives of this compound have shown promise as neuroprotective drugs. YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, preferentially inhibited NCX3 and protected against hypoxia/reoxygenation-induced neuronal cell damage more efficiently than renal cell damage. This selective inhibition indicates potential therapeutic applications in neuroprotection (Iwamoto & Kita, 2006).

Metabolic Studies

This compound is structurally related to nicotinamide, a molecule that has been extensively studied in metabolic research. Nicotinamide plays a crucial role in cellular bioenergetics and metabolism, and its derivatives have been used to study the effects of inhibition on cellular metabolic pathways, providing insights into the role of these compounds in disease treatment and cellular health (Tolstikov et al., 2014).

Cancer Research

Nicotinamide and its derivatives have been explored for their roles in cancer treatment and prevention. Specific derivatives have been shown to possess kinase inhibitory activity, which is crucial in the proliferation of cancer cells. Studies have explored the synthesis and biological evaluation of these derivatives as inhibitors of specific kinases implicated in tumor progression and oncogenesis (Qi et al., 2019).

Safety and Hazards

“N-(3-Amino-4-fluorophenyl)nicotinamide” is considered an irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

While specific future directions for “N-(3-Amino-4-fluorophenyl)nicotinamide” are not mentioned in the sources, related nicotinamide derivatives have been studied for their potential as antifungal agents . This suggests that “this compound” and similar compounds could be further explored for their potential in medical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

N-(3-Amino-4-fluorophenyl)nicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with succinate dehydrogenase, an enzyme involved in the respiratory enzyme complex of plant pathogenic fungi . This interaction inhibits the normal physiological function of the enzyme, thereby exhibiting antifungal activity. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain fungal cells by disrupting their metabolic processes

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of succinate dehydrogenase, inhibiting its activity and leading to a disruption in the respiratory chain of fungi . This inhibition results in reduced energy production and ultimately cell death. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Careful dosage optimization is essential to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with succinate dehydrogenase affects the tricarboxylic acid cycle and electron transport chain . This interaction can lead to changes in metabolite levels and overall cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy, as well as its potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell. This localization is crucial for its interaction with target enzymes and other biomolecules, ultimately determining its biological effects .

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYVBUMIGGFVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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